Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione
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Overview
Description
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is a complex organic compound belonging to the furan family This compound is characterized by its unique structure, which includes a furan ring fused with a tetrahydrofuran ring, and two propyl groups attached to the tetrahydrofuran ring The presence of a methylene group at the 3-position adds to its distinctiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions to form the desired product. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved product purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The methylene group at the 3-position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its unique structure and reactivity.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cis-1,2,3,6-tetrahydrophthalic anhydride: This compound shares a similar tetrahydrofuran ring structure but lacks the methylene and propyl groups.
3,4,5,6-tetrahydrophthalic anhydride: Another similar compound with a tetrahydrofuran ring but different substituents.
Uniqueness
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is unique due to the presence of the methylene group at the 3-position and the two propyl groups attached to the tetrahydrofuran ring
Biological Activity
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is a synthetic compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C15H22O4
- Molecular Weight : 266.3328 g/mol
- CAS Number : 33644-09-6
- SMILES Notation : CCCCCCC[C@@H]1OC(=O)[C@H]2[C@@H]1C(=C)C(=O)O2
This compound features a furofuran core structure, which is known for its diverse biological activities.
Biological Activities
This compound has been studied for various biological activities:
-
Antioxidant Activity :
- The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is essential in preventing cellular damage linked to various diseases.
-
Antimicrobial Activity :
- Research indicates that this compound has antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.
-
Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammation markers in vitro, suggesting its use as an anti-inflammatory agent.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
The biological activities of this compound can be attributed to several mechanisms:
-
Reactive Oxygen Species (ROS) Scavenging :
The compound's structure allows it to neutralize free radicals effectively, contributing to its antioxidant capacity. -
Membrane Disruption :
Its lipophilic nature aids in penetrating microbial membranes, leading to cell lysis and death in susceptible organisms. -
Inhibition of Pro-inflammatory Cytokines :
Studies have indicated that treatment with this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Antioxidant Activity Evaluation
A study conducted on the antioxidant capacity of various furofuran derivatives found that this compound exhibited a notable ability to scavenge DPPH radicals compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be significantly lower than many tested compounds (Table 1).
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 25 |
This compound | 15 |
Other Furofuran Derivatives | Varies |
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively (Table 2).
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Control (Ampicillin) | 16 |
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3aR,6aS)-3-methylidene-6,6-dipropyl-3a,6a-dihydrofuro[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C13H18O4/c1-4-6-13(7-5-2)10-9(12(15)17-13)8(3)11(14)16-10/h9-10H,3-7H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
INJHRNNAOZBQLU-ZJUUUORDSA-N |
Isomeric SMILES |
CCCC1([C@@H]2[C@@H](C(=C)C(=O)O2)C(=O)O1)CCC |
Canonical SMILES |
CCCC1(C2C(C(=C)C(=O)O2)C(=O)O1)CCC |
Origin of Product |
United States |
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